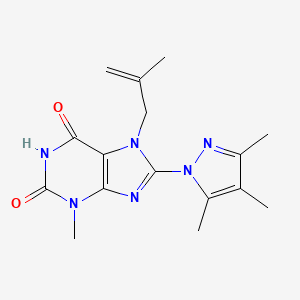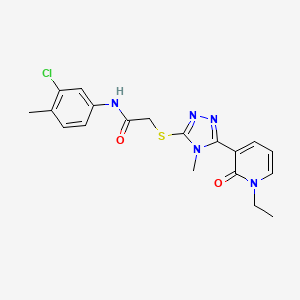
N-(3-chloro-4-methylphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20ClN5O2S and its molecular weight is 417.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiosynthesis Applications : The compound's analogs have been used in the radiosynthesis of certain herbicides and safeners, indicating potential applications in agricultural chemistry and radiochemistry (Latli & Casida, 1995).
Antimicrobial Properties : Derivatives of this compound have shown promise in antimicrobial applications. For example, specific derivatives have demonstrated antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Fuloria et al., 2009).
Anticancer Activity : Certain derivatives have been studied for their anticancer properties. One study found that specific derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells, indicating potential therapeutic applications in cancer treatment (Evren et al., 2019).
Anti-inflammatory Activity : Derivatives have been synthesized and tested for anti-inflammatory activity. Some showed significant anti-inflammatory properties, suggesting their potential in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Synthesis and Structural Studies : There have been extensive studies on the synthesis and structural characterization of derivatives, with a focus on their potential biological activities, including antimicrobial, antibacterial, antifungal, and antituberculosis properties (MahyavanshiJyotindra et al., 2011).
Comparative Metabolism Studies : The compound's analogs have been subject to comparative metabolism studies in human and rat liver microsomes, providing insights into their metabolic pathways and potential toxicological profiles (Coleman et al., 2000).
Antimicrobial Activities of Fused Derivatives : Studies have focused on the synthesis of fused derivatives of the compound and their subsequent testing for antimicrobial activities, indicating potential applications in developing new antimicrobial drugs (Wardkhan et al., 2008).
Lanthanide Ion Complexes and Luminescence Studies : Derivatives have been used to create lanthanide ion complexes, which are luminescent in the solid state and in solution. This indicates potential applications in materials science, particularly in the development of luminescent materials (de Bettencourt-Dias et al., 2007).
Enzyme Inhibition Studies : Some derivatives have been synthesized and evaluated for their potential to inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase. This suggests possible applications in treating diseases related to enzyme dysfunction (Riaz et al., 2020).
Cancer Cell Migration and Growth Inhibition : Certain derivatives have been tested for their effects on cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer, indicating potential applications in cancer research (Šermukšnytė et al., 2022).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c1-4-25-9-5-6-14(18(25)27)17-22-23-19(24(17)3)28-11-16(26)21-13-8-7-12(2)15(20)10-13/h5-10H,4,11H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIXNGXEWIRXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-(N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2776120.png)
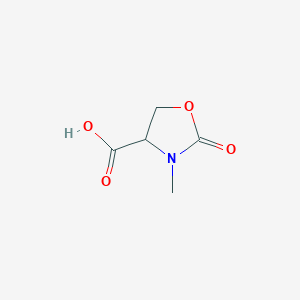
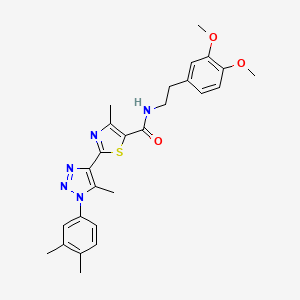
![Ethyl 3-(4-chlorophenyl)-5-(cyclohexanecarboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2776126.png)

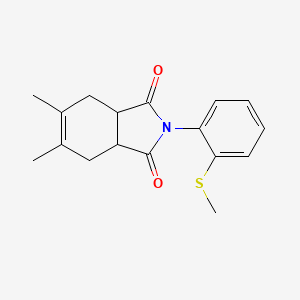
![N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2776132.png)
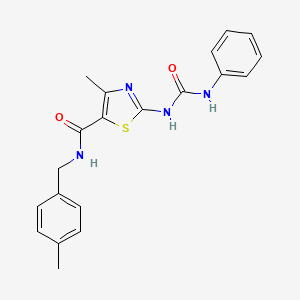
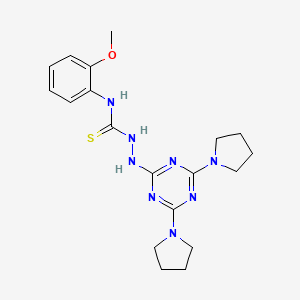
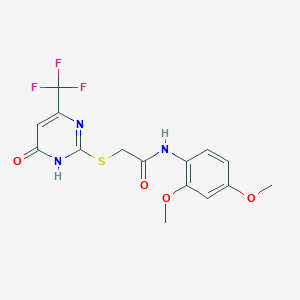
![5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B2776138.png)
